molecular formula C16H17IN2O3S B296956 N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide

N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide

Cat. No. B296956
M. Wt: 444.3 g/mol
InChI Key: RCNGPMKVYBKEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a member of the anilinoacetamide family of compounds, which are known for their ability to inhibit ion channels and transporters. In

Scientific Research Applications

N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the study of ion channels and transporters. N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide has been shown to inhibit the activity of several ion channels and transporters, including the Na+/H+ exchanger, the Na+/Ca2+ exchanger, and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This inhibition has been found to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and migration.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide is complex and not fully understood. It is believed that N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide inhibits ion channels and transporters by binding to specific sites on the channel or transporter protein. This binding prevents the channel or transporter from functioning properly, leading to a disruption of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide vary depending on the specific ion channel or transporter that is inhibited. Inhibition of the Na+/H+ exchanger has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Inhibition of the Na+/Ca2+ exchanger has been found to reduce the influx of calcium ions into cells, which can have a variety of effects on cellular processes. Inhibition of CFTR chloride channels has been shown to reduce the secretion of mucus in the lungs, which may have potential applications in the treatment of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide in lab experiments is its specificity for ion channels and transporters. N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide has been shown to selectively inhibit specific channels and transporters, which allows researchers to study the effects of inhibiting these specific proteins. However, one limitation of using N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide is that it can be toxic to cells at high concentrations. Careful dosing and monitoring of cell viability is necessary when using N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide in lab experiments.

Future Directions

There are several future directions for the use of N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide in scientific research. One area of research is the study of ion channels and transporters in cancer cells. N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide has been shown to inhibit the Na+/H+ exchanger in cancer cells, which may have potential applications in cancer therapy. Another area of research is the study of ion channels and transporters in the nervous system. N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide has been found to inhibit the activity of several ion channels and transporters in the nervous system, which may have potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide and its potential applications in scientific research.

Synthesis Methods

N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide can be synthesized using a multi-step process that involves the reaction of aniline with ethyl chloroacetate, followed by the reaction of the resulting product with iodine and phenylsulfonic acid. The final product is then purified using column chromatography. The synthesis of N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide is a complex process that requires specialized equipment and expertise.

properties

Molecular Formula

C16H17IN2O3S

Molecular Weight

444.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-iodoanilino]-N-ethylacetamide

InChI

InChI=1S/C16H17IN2O3S/c1-2-18-16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)

InChI Key

RCNGPMKVYBKEAZ-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.